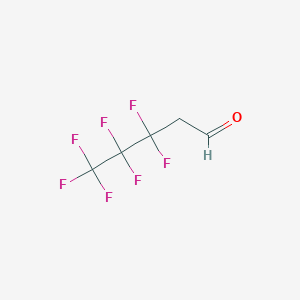

3,3,4,4,5,5,5-Heptafluoropentanal

Description

Strategic Importance of Fluorine Atoms in Molecular Design and Reactivity

The strategic incorporation of fluorine atoms into a molecule can dramatically alter its physical, chemical, and biological properties. tandfonline.comacs.orgnih.gov Fluorine's high electronegativity can influence the acidity (pKa), dipole moment, and chemical reactivity of nearby functional groups. tandfonline.com This modification can enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism, a crucial factor in drug development. tandfonline.comnih.gov The C-F bond is significantly stronger than a C-H bond, making it more resistant to cleavage. dovepress.comtandfonline.com Furthermore, the introduction of fluorine can improve a compound's membrane permeability and binding affinity to target proteins, thereby enhancing its bioavailability and efficacy. tandfonline.comconsensus.app These attributes have led to the widespread use of fluorinated compounds in approximately 20% of all pharmaceuticals and a significant portion of agrochemicals. cas.cnresearchgate.net

Distinctive Characteristics of Aldehyde Functionality in Organic Transformations

The aldehyde functional group, characterized by a carbonyl group (C=O) bonded to at least one hydrogen atom, is a cornerstone of organic synthesis due to its high reactivity. chemistrytalk.orgsolubilityofthings.com This reactivity stems from the polarized nature of the carbonyl group, where the carbon atom carries a partial positive charge, making it an excellent electrophile and a target for nucleophilic attack. pressbooks.pubbritannica.com Aldehydes are generally more reactive than ketones because the carbonyl group is less sterically hindered and more electrophilic. chemistrytalk.orglibretexts.org

Key reactions involving aldehydes include:

Nucleophilic Addition: The hallmark reaction of aldehydes, where a nucleophile adds to the carbonyl carbon. This can lead to the formation of alcohols, hemiacetals, and other functional groups. solubilityofthings.compressbooks.pub

Oxidation: Aldehydes are readily oxidized to carboxylic acids. solubilityofthings.com

Reduction: Aldehydes can be reduced to primary alcohols. solubilityofthings.com

Addition-Elimination Reactions: Reactions with reagents like 2,4-dinitrophenylhydrazine (B122626) are classic tests for the carbonyl group. libretexts.org

The presence of α-hydrogens (hydrogens on the carbon adjacent to the carbonyl group) also allows for tautomerism, where the aldehyde can exist in equilibrium with its enol form. britannica.com

Position of 3,3,4,4,5,5,5-Heptafluoropentanal within the Landscape of Perfluorinated Organic Intermediates

This compound belongs to the class of per- and polyfluoroalkyl substances (PFAS), a large group of compounds characterized by a fluorinated alkyl chain. clu-in.org Specifically, it is a polyfluoroalkyl substance because it contains hydrogen atoms in its structure. clu-in.org Perfluorinated and polyfluorinated compounds are synthesized through processes like electrochemical fluorination and telomerization. clu-in.org These compounds, including fluorotelomer alcohols which are structurally related to this compound, serve as crucial intermediates in the production of a wide array of products such as polymers, surfactants, and cleaning agents. greenpeace.to

The unique structure of this compound, with a highly fluorinated tail and a reactive aldehyde head, makes it a valuable building block. The strong electron-withdrawing effect of the heptafluoropentyl group is expected to significantly enhance the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack. This heightened reactivity opens avenues for the synthesis of a diverse range of complex fluorinated molecules that would be challenging to prepare via other methods.

Overview of Contemporary Research Trends in Fluorinated Aldehyde Chemistry

Current research in organofluorine chemistry is heavily focused on developing new, efficient, and environmentally friendly methods for fluorination and the synthesis of fluorinated building blocks. cas.cndovepress.comcas.cn A significant trend is the development of methods for the direct C-H fluorination of unactivated substrates, which represents a more atom-economical approach. dovepress.comcas.cn

In the realm of fluorinated aldehydes, research is exploring their synthesis and application as versatile intermediates. For instance, recent studies have demonstrated the synthesis of β-fluorinated aldehydes through modified Wacker-type oxidation of allylic fluorides. nih.gov These β-fluorinated aldehydes have proven to be valuable precursors for a variety of organofluorine compounds, including β-fluorinated carboxylic acids and γ-fluorinated alcohols. nih.gov The development of catalytic methods for producing fluorinated carbonyl compounds under mild conditions is a key area of investigation. nih.govorganic-chemistry.org

Furthermore, the unique reactivity of fluorinated aldehydes is being harnessed to create complex heterocyclic structures. For example, fluorinated pyrimidines and pyrazoles, which are important in pharmaceuticals, have been synthesized from fluorinated precursors. nih.gov The use of fluorinated solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) is also a growing trend, as they can modulate reactivity and stabilize intermediates in electrochemical synthesis. acs.org These trends highlight the increasing importance of fluorinated aldehydes as key components in the toolkit of modern organic chemists.

Structure

3D Structure

Properties

IUPAC Name |

3,3,4,4,5,5,5-heptafluoropentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F7O/c6-3(7,1-2-13)4(8,9)5(10,11)12/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNUBKINEQIEODM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=O)C(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382140 | |

| Record name | 3,3,4,4,5,5,5-heptafluoropentanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126015-32-5 | |

| Record name | 3,3,4,4,5,5,5-heptafluoropentanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Methodologies for 3,3,4,4,5,5,5 Heptafluoropentanal

Oxidation Reactions of Corresponding Fluorinated Primary Alcohols

The oxidation of the primary alcohol, 3,3,4,4,5,5,5-heptafluoropentan-1-ol, to its corresponding aldehyde is a direct and common synthetic approach. This transformation requires careful selection of reagents to prevent over-oxidation to the carboxylic acid, a common side reaction. The high electronegativity of the fluorine atoms significantly influences the reactivity of the alcohol, making selective oxidation a key challenge.

Mechanistic Considerations of Selective Oxidation

The mechanism for the oxidation of primary alcohols to aldehydes typically involves the removal of a hydride ion from the carbon atom bearing the hydroxyl group. In most cases, the process is initiated by the oxidant abstracting the hydrogen from the hydroxyl group, followed by the elimination of a hydride from the α-carbon.

For fluorinated alcohols, the strong electron-withdrawing inductive effect of the fluoroalkyl chain makes the alcohol proton more acidic but can decrease the susceptibility of the α-C-H bond to cleavage. The choice of oxidant and reaction conditions is therefore critical to favor the formation of the aldehyde. In many catalytic systems, especially those involving oxoammonium salts like those derived from TEMPO, the oxidation proceeds via a hydride abstraction mechanism. youtube.com The steric bulk of the oxidant can also play a role in achieving selectivity for primary, sterically accessible alcohols. youtube.com

Catalytic Systems Employed for Controlled Aldehyde Formation

A range of catalytic systems has been developed for the selective oxidation of alcohols to aldehydes, many of which are applicable to fluorinated substrates. These systems often utilize a catalytic amount of a primary oxidant which is regenerated by a stoichiometric secondary oxidant, often referred to as a co-catalyst or terminal oxidant.

TEMPO-Based Systems: The use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and its derivatives as catalysts is a prominent method. organic-chemistry.org These reactions are efficient and highly selective for primary alcohols. The active oxidant is the N-oxoammonium ion, which is generated in situ from TEMPO by a co-oxidant. Common co-oxidants include sodium hypochlorite (B82951) (NaOCl) in the Anelli-Montanari oxidation, trichloroisocyanuric acid, or diacetoxyiodobenzene. organic-chemistry.org These reactions are typically performed under mild, often biphasic, conditions which helps to prevent over-oxidation.

Transition Metal Catalysis: Transition metal complexes are also effective catalysts for alcohol oxidation. Systems based on ruthenium, palladium, copper, and iron have been reported. For instance, a combination of FeCl₃, L-valine, and TEMPO can oxidize a wide array of alcohols using molecular oxygen as the terminal oxidant. organic-chemistry.org Water-soluble iridium complexes have been shown to catalyze the dehydrogenative oxidation of alcohols to aldehydes without the need for an external oxidant. organic-chemistry.org Additionally, transition metal phthalocyanines, with non-toxic oxidizing agents like tert-butyl hydroperoxide (TBHP), can be used to produce aldehydes from primary alcohols. google.com

| Catalyst System | Primary Alcohol Type | Oxidant | Key Features |

| TEMPO/NaOCl | Aliphatic, Benzylic, Allylic | Sodium Hypochlorite | High selectivity, mild conditions, avoids over-oxidation. organic-chemistry.org |

| TEMPO/Trichloroisocyanuric Acid | Aliphatic, Benzylic, Allylic | Trichloroisocyanuric Acid | High chemoselectivity for primary over secondary alcohols. organic-chemistry.org |

| FeCl₃/L-Valine/TEMPO | Benzylic, Allylic, Heterocyclic | Oxygen (O₂) | Utilizes environmentally benign molecular oxygen. organic-chemistry.org |

| Water-soluble Cp*Ir complex | Primary and Secondary | None (Dehydrogenative) | No external oxidant required, catalyst can be reused. organic-chemistry.org |

| Transition Metal Phthalocyanine | Primary Alcohols | tert-Butyl Hydroperoxide (TBHP) | Uses a non-toxic hydroperoxide oxidant. google.com |

Synthesis from Fluorinated Alkenes via Hydrofunctionalization Routes

Hydrofunctionalization of fluorinated alkenes presents an alternative pathway to 3,3,4,4,5,5,5-heptafluoropentanal. This involves the addition of a hydrogen atom and a functional group—in this case, a formyl group (CHO) or a group that can be readily converted to it—across the double bond of a suitable precursor like 3,3,4,4,5,5,5-heptafluoropent-1-ene.

One relevant transformation is the Wacker-type oxidation. A modified Wacker oxidation using a nitrite (B80452) catalyst has been shown to be effective for the aldehyde-selective oxidation of allylic fluorides, yielding β-fluorinated aldehydes. nih.gov Mechanistic studies suggest that the inductive effects of the fluorine atoms strongly influence the regioselectivity of the oxidation. nih.gov Hydroformylation, which involves the addition of H and a formyl group (CHO) across a C=C bond, is a powerful tool for aldehyde synthesis, although its application to highly fluorinated alkenes can be challenging. Another approach is hydroboration-oxidation, where a boron-hydrogen bond adds across the alkene, followed by oxidation to yield the alcohol, which can then be oxidized to the aldehyde as described in section 2.1.

Strategies Involving Carbonylation or Formylation of Perfluorinated Alkyl Precursors

This synthetic strategy builds the aldehyde functionality onto a pre-existing perfluorinated alkyl chain. A common starting material for this approach would be a perfluoroalkyl halide, such as 1-iodoheptafluorobutane (CF₃CF₂CF₂CF₂I).

Carbonylation: Carbonylation reactions involve the introduction of a carbonyl group (C=O) into a molecule, typically using carbon monoxide (CO). Perfluoroalkyl iodides can undergo palladium-catalyzed carbonylation to form acylpalladium complexes. acs.org These intermediates can then be converted to the desired aldehyde through subsequent reduction. This method allows for the direct conversion of the perfluoroalkyl chain into the corresponding acyl derivative, which is a direct precursor to the aldehyde.

Formylation: Formylation involves the direct introduction of a formyl group. This can be achieved by reacting an organometallic derivative of the perfluorinated precursor with a formylating agent. acs.org For example, a perfluoroalkyl Grignard or organolithium reagent could be prepared and then reacted with an agent like N-formylpiperidine to yield the aldehyde. acs.org Another approach involves the reaction of perfluoroalkylcalcium derivatives, prepared from perfluoroalkyl iodides, with carbonyl compounds. rsc.orgrsc.org While these specific examples lead to alcohols, the underlying principle of forming a C-C bond with a carbonyl carbon is relevant.

Exploration of Novel and Green Synthetic Approaches

Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally benign processes. This includes the use of non-toxic reagents, renewable feedstocks, and energy-efficient conditions.

Catalyst Development for Sustainable Production

The development of "green" catalysts is central to sustainable chemical production. For the synthesis of fluorinated aldehydes, this involves several key areas:

Heterogeneous Catalysis: Using solid-supported catalysts simplifies product purification and allows for catalyst recycling, reducing waste. Hydrotalcites, for example, have been explored as both catalysts and catalyst supports for the selective oxidation of alcohols using clean oxidants like oxygen or TBHP. rsc.org Metal-modified zeolites, such as Fe-ZSM-5, are also being investigated for their catalytic activity in converting biomass-derived molecules into valuable chemicals, a principle that can be extended to other catalytic transformations. mdpi.com

Aerobic Oxidations: The use of molecular oxygen or air as the terminal oxidant is highly desirable as the only byproduct is water. youtube.com Catalytic systems that can activate O₂ under mild conditions are a major focus of green chemistry research.

Reactions in Green Solvents: Performing reactions in water or other environmentally friendly solvents instead of volatile organic compounds (VOCs) is another key aspect of sustainable synthesis. The development of water-soluble catalysts, such as the iridium complex mentioned previously, enables efficient reactions in aqueous media. organic-chemistry.org

Solvent-Free or Reduced-Solvent Reaction Systems

The development of synthetic methodologies for this compound that align with the principles of green chemistry is an area of growing interest. Key to this is the exploration of solvent-free or reduced-solvent reaction systems, which aim to minimize the environmental impact associated with traditional solvent-based processes. Research in this area for structurally related compounds suggests potential pathways for the greener synthesis of this compound, primarily through the oxidation of its corresponding alcohol or the hydroformylation of the analogous alkene under solvent-free conditions.

One promising approach involves the oxidation of 3,3,4,4,5,5,5-heptafluoropentan-1-ol. While specific studies on the solvent-free oxidation of this particular alcohol are not extensively documented, general methods for the solvent-free oxidation of alcohols to aldehydes have been established. For instance, the use of potassium dichromate in the presence of a Lewis acid under solid-phase conditions has been shown to efficiently oxidize primary alcohols to their corresponding aldehydes without over-oxidation to carboxylic acids. nih.gov This method offers the advantages of high yields, cleaner products, and simpler workup procedures. nih.gov Another innovative technique is the use of mechanochemistry, specifically ball milling, which can promote the quantitative conversion of alcohols into carbonyl compounds. TEMPO-based oxidations under ball milling conditions have demonstrated higher yields and faster reaction rates compared to classical homogeneous reactions, all while eliminating the need for a solvent.

Another viable, though less direct, route is the hydroformylation of 3,3,4,4,5,5,5-heptafluoropent-1-ene. Hydroformylation, an industrial process for producing aldehydes from alkenes, has been adapted to operate under solventless conditions. Research has shown that using specific rhodium catalysts can lead to high conversion rates and selectivity for the desired aldehyde product without the need for a solvent, which is particularly advantageous for longer-chain olefins. The efficiency of such solventless systems is often attributed to the high concentration of the reactants.

Although direct experimental data for the solvent-free synthesis of this compound is limited, the established principles of solvent-free oxidation and hydroformylation provide a strong foundation for developing such eco-friendly synthetic pathways.

Below is a table summarizing typical conditions for these generalized solvent-free reaction systems, which could be adapted for the synthesis of this compound.

| Reaction Type | Catalyst/Reagent | Reaction Conditions | Typical Yield | Reference |

| Solvent-Free Oxidation | Potassium Dichromate / Lewis Acid (e.g., AlCl₃) | Solid Phase, Room Temperature | High | nih.gov |

| Mechanochemical Oxidation | TEMPO / Co-catalyst | Ball Milling | High | |

| Solventless Hydroformylation | Rhodium Complex (e.g., Rh(acac)(CO)₂) / Ligand (e.g., PPh₃) | Elevated Temperature and Pressure | High |

Chemical Reactivity and Reaction Mechanisms of 3,3,4,4,5,5,5 Heptafluoropentanal

Nucleophilic Additions to the Carbonyl Group

Nucleophilic addition is the most characteristic reaction of aldehydes and ketones. masterorganicchemistry.comlibretexts.org In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate where the carbon atom's hybridization changes from sp² to sp³. masterorganicchemistry.com For 3,3,4,4,5,5,5-heptafluoropentanal, the strong inductive effect of the seven fluorine atoms makes the carbonyl carbon exceptionally electron-deficient and, therefore, highly susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.com

Formation and Stability of Hydrates and Hemiacetals

In aqueous solutions, aldehydes and ketones can exist in equilibrium with their corresponding hydrates (gem-diols). nih.gov The formation of a hydrate (B1144303) is a reversible nucleophilic addition of water to the carbonyl group. nih.gov For most simple aldehydes, the equilibrium favors the carbonyl form. However, the presence of strong electron-withdrawing groups, such as the heptafluoropropyl group in this compound, is known to stabilize the hydrate form significantly. masterorganicchemistry.com This stabilization arises from the reduction of the electron-withdrawing effect by the formation of two C-O single bonds.

Similarly, in the presence of alcohols, this compound will readily form hemiacetals. khanacademy.orglibretexts.org This reaction is analogous to hydrate formation, with the alcohol acting as the nucleophile. libretexts.org The equilibrium position for hemiacetal formation is also expected to be more favorable for this highly fluorinated aldehyde compared to non-fluorinated aldehydes. masterorganicchemistry.com The general mechanism for hemiacetal formation can proceed under both acidic and basic conditions. khanacademy.org

Table 1: General Comparison of Hydrate/Hemiacetal Formation

| Compound | Hydrate/Hemiacetal Stability | Influencing Factor |

| Simple Aliphatic Aldehyde | Low | Weak inductive effect |

| This compound | High (Predicted) | Strong electron-withdrawing effect of the C₃F₇ group |

Synthesis of Cyanohydrins and Subsequent Transformations

The addition of hydrogen cyanide (HCN) to aldehydes and ketones yields cyanohydrins. libretexts.org This reaction typically requires a basic catalyst to generate the cyanide ion (CN⁻), which acts as the nucleophile. libretexts.orgyoutube.com Given the enhanced electrophilicity of its carbonyl carbon, this compound is expected to react readily with cyanide to form the corresponding cyanohydrin, 2-hydroxy-4,4,5,5,6,6,6-heptafluorohexanenitrile.

Cyanohydrins are versatile synthetic intermediates. lumenlearning.com The nitrile group can be hydrolyzed under acidic conditions to afford α-hydroxy carboxylic acids. lumenlearning.com Alternatively, the nitrile group can be reduced, for example with lithium aluminum hydride (LiAlH₄), to yield β-amino alcohols. lumenlearning.com

Formation and Hydrolysis of Acetals and Thioacetals

In the presence of excess alcohol and an acid catalyst, hemiacetals can undergo further reaction to form acetals. khanacademy.orgyoutube.com This reaction involves the protonation of the hydroxyl group of the hemiacetal, followed by the elimination of a water molecule to form a resonance-stabilized carbocation. Subsequent attack by a second alcohol molecule yields the acetal. youtube.com Due to the stability of the intermediate carbocation, which is destabilized by the adjacent electron-withdrawing fluoroalkyl group, the formation of acetals from this compound may require more forcing conditions compared to simple aldehydes. The hydrolysis of acetals back to the aldehyde is achieved by treatment with aqueous acid. khanacademy.org

Thioacetals are formed in a similar manner to acetals, using thiols instead of alcohols, often with a Lewis acid catalyst like boron trifluoride. youtube.comlibretexts.org Thioacetals are important synthetic intermediates, as they can be reduced to the corresponding methylene (B1212753) group using reagents like Raney nickel, providing a method for the deoxygenation of the carbonyl group. libretexts.org

Reactions with Nitrogen Nucleophiles: Imine and Enamine Formation

Primary amines react with aldehydes and ketones to form imines (Schiff bases), which contain a carbon-nitrogen double bond. organic-chemistry.org The reaction is typically acid-catalyzed and proceeds through a carbinolamine intermediate, which then dehydrates to form the imine. organic-chemistry.org The pH of the reaction is crucial, as a pH that is too low will protonate the amine, rendering it non-nucleophilic, while a pH that is too high will not sufficiently protonate the hydroxyl group of the carbinolamine to facilitate its departure as water. organic-chemistry.org

Secondary amines react with aldehydes and ketones that have an α-hydrogen to form enamines. Since this compound lacks α-hydrogens, it will not form an enamine.

Organometallic Reagent Additions (e.g., Grignard, Organolithium Reagents)

Organometallic reagents such as Grignard reagents (R-MgX) and organolithium reagents (R-Li) are potent nucleophiles that readily add to the carbonyl group of aldehydes. youtube.comyoutube.comyoutube.com The reaction of this compound with a Grignard or organolithium reagent, followed by an aqueous workup, would yield a secondary alcohol. youtube.comwikipedia.org

Table 2: Predicted Products from Organometallic Addition to this compound

| Organometallic Reagent | Intermediate Product | Final Product (after hydrolysis) |

| Methylmagnesium bromide (CH₃MgBr) | Magnesium alkoxide | 4,4,5,5,6,6,6-Heptafluoro-2-hexanol |

| Phenyllithium (C₆H₅Li) | Lithium alkoxide | 1-Phenyl-3,3,4,4,5,5,5-heptafluoropentan-1-ol |

These reactions are generally irreversible due to the strong basicity of the organometallic reagents. masterorganicchemistry.com

Wittig and Related Olefination Reactions

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. libretexts.orgmasterorganicchemistry.com It involves the reaction of a phosphorus ylide (a Wittig reagent) with a carbonyl compound. libretexts.orgmnstate.edu The reaction of this compound with a Wittig reagent, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would result in the formation of an alkene, in this case, 4,4,5,5,6,6,6-heptafluoro-1-hexene.

The reaction proceeds through a betaine (B1666868) intermediate which collapses to an oxaphosphetane, subsequently decomposing to the alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. libretexts.org

Reactions Involving the Alpha-Carbon: Enolate Chemistry

The carbon atom adjacent to the carbonyl group, known as the alpha-carbon, exhibits notable reactivity due to the acidity of its attached hydrogen atoms. This acidity is a key feature of carbonyl chemistry, leading to the formation of enolates, which are powerful nucleophiles. masterorganicchemistry.comutexas.edu The electron-withdrawing nature of the heptafluoropropyl group in this compound is expected to further enhance the acidity of the alpha-hydrogens, thereby influencing its enolate chemistry.

Keto-Enol Tautomerism and Equilibrium Dynamics

Carbonyl compounds with alpha-hydrogens exist in equilibrium with their enol tautomers. masterorganicchemistry.comlibretexts.org This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of electrons. libretexts.org The equilibrium between the keto and enol forms can be catalyzed by either acid or base. masterorganicchemistry.comlibretexts.org

The general mechanism for base-catalyzed enolization involves the removal of an alpha-proton by a base to form an enolate ion, which is a resonance-stabilized intermediate. utexas.eduyoutube.com Subsequent protonation of the enolate on the oxygen atom yields the enol. libretexts.org In an acid-catalyzed process, the carbonyl oxygen is first protonated, making the alpha-protons more acidic and susceptible to removal by a weak base. khanacademy.org

Table 1: Factors Influencing Keto-Enol Tautomerism

| Factor | Influence on Equilibrium |

| Substitution | More substituted alkenes (and thus enols) are generally more stable. masterorganicchemistry.com |

| Conjugation | Conjugation of the enol double bond with other pi systems stabilizes the enol form. youtube.com |

| Aromaticity | If the enol is part of an aromatic ring (e.g., phenol), the enol form is highly favored. libretexts.org |

| Intramolecular Hydrogen Bonding | The possibility of forming an intramolecular hydrogen bond can stabilize the enol tautomer. youtube.com |

| Solvent | The solvent can influence the keto-enol equilibrium. masterorganicchemistry.com |

Aldol (B89426) Condensations (Self- and Cross-Type)

The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry that involves the reaction of an enolate with a carbonyl compound. masterorganicchemistry.comlibretexts.org When an aldehyde or ketone reacts with itself in the presence of a base or acid, it is termed a self-aldol reaction. youtube.com The initial product is a β-hydroxy carbonyl compound, which can often dehydrate upon heating to form an α,β-unsaturated carbonyl compound, a process known as aldol condensation. masterorganicchemistry.comyoutube.com

Cross-aldol reactions, which involve two different carbonyl compounds, can lead to a mixture of products unless one of the carbonyl compounds cannot form an enolate (e.g., formaldehyde (B43269) or aromatic aldehydes) or is significantly more reactive. libretexts.org Given that this compound possesses enolizable protons, it has the potential to undergo both self-aldol and cross-aldol reactions. The highly fluorinated side chain would likely influence the reactivity of both the enolate and the carbonyl group. While general principles of aldol reactions are well-established, specific studies detailing the aldol condensation of this compound were not found in the provided search results.

Table 2: General Conditions for Aldol Reactions

| Reaction Type | Catalyst | Conditions | Product |

| Aldol Addition | Base (e.g., NaOH, NaOR) or Acid | Low temperature | β-Hydroxy aldehyde/ketone |

| Aldol Condensation | Base or Acid with Heat | Elevated temperature | α,β-Unsaturated aldehyde/ketone |

Alkylation Reactions of Enolates

Enolates are excellent nucleophiles and can react with electrophiles such as alkyl halides in a reaction known as enolate alkylation. masterorganicchemistry.comyoutube.com This reaction forms a new carbon-carbon bond at the alpha-position of the carbonyl compound. For unsymmetrical ketones, the regioselectivity of alkylation can be controlled by using either kinetic or thermodynamic conditions to form the desired enolate. masterorganicchemistry.com Strong, bulky bases like lithium diisopropylamide (LDA) favor the formation of the less substituted (kinetic) enolate, while weaker, non-bulky bases under equilibrating conditions favor the more substituted (thermodynamic) enolate. masterorganicchemistry.comyoutube.com

In the case of this compound, the enolate would have a single site for alkylation. The reaction of its enolate with an alkyl halide would be expected to yield an α-alkylated derivative. However, the direct alkylation of enolates derived from perfluoroalkyl-containing carbonyls can sometimes be challenging. nih.gov Alternative strategies, such as radical alkylation of boron enolates, have been developed for α-perfluoroalkylation of ketones. nih.gov Specific examples of the alkylation of the enolate of this compound were not identified in the search results.

Mannich Reactions

The Mannich reaction is a three-component condensation reaction involving an aldehyde (often formaldehyde), a primary or secondary amine, and a compound with an acidic proton, such as a ketone or aldehyde. wikipedia.orgorgsyn.org The reaction leads to the formation of a β-amino-carbonyl compound, known as a Mannich base. wikipedia.org

The mechanism typically begins with the formation of an iminium ion from the aldehyde and the amine. wikipedia.org The enol or enolate of the carbonyl compound then acts as a nucleophile, attacking the iminium ion to form the Mannich base. wikipedia.org Traditionally, the Mannich reaction is limited to non-enolizable aldehydes to avoid self-condensation. nih.gov However, methods have been developed to overcome this limitation.

Given its enolizable nature, this compound could potentially serve as the active hydrogen component in a Mannich reaction. The resulting β-amino derivative would contain the heptafluoropentyl group. The synthesis of fluorinated Mannich bases is an area of interest in medicinal chemistry. bohrium.comnih.gov

Redox Transformations

The carbonyl group of an aldehyde is susceptible to both oxidation and reduction. The presence of the electron-withdrawing heptafluoropropyl group in this compound will influence the ease of these transformations.

Selective Reductions to Fluorinated Alcohols (e.g., with NaBH4, LiAlH4, Catalytic Hydrogenation)

Aldehydes can be readily reduced to primary alcohols. nih.gov Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation over a metal catalyst such as palladium, platinum, or nickel is also an effective method.

The reduction of this compound would yield 3,3,4,4,5,5,5-heptafluoropentan-1-ol. nih.gov This corresponding alcohol is a known compound. While specific documented reductions of this compound were not found, the reduction of similar fluorinated carbonyl compounds is a common synthetic procedure. For instance, the asymmetric reduction of 3',5'-bis(trifluoromethyl)acetophenone (B56603) to the corresponding alcohol is a key step in the synthesis of pharmaceutical intermediates and has been achieved with high efficiency using enzymatic methods. researchgate.net

Table 3: Common Reagents for Aldehyde Reduction

| Reagent | Description | Selectivity |

| Sodium Borohydride (NaBH₄) | A mild and selective reducing agent. Typically used in protic solvents like ethanol (B145695) or methanol. Reduces aldehydes and ketones. | High for aldehydes and ketones. Does not typically reduce esters, amides, or carboxylic acids. |

| Lithium Aluminum Hydride (LiAlH₄) | A very powerful and reactive reducing agent. Used in aprotic solvents like diethyl ether or THF, followed by an aqueous workup. | Reduces a wide range of carbonyl compounds, including aldehydes, ketones, esters, carboxylic acids, and amides. |

| Catalytic Hydrogenation (H₂/catalyst) | Involves the use of hydrogen gas and a metal catalyst (e.g., Pd, Pt, Ni). | Reduces aldehydes, ketones, and alkenes. Can sometimes be selective depending on the catalyst and reaction conditions. |

Oxidation to Fluorinated Carboxylic Acids (e.g., with Chromic Acid, Permanganate)

The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. For this compound, this reaction yields the corresponding 3,3,4,4,5,5,5-heptafluoropentanoic acid. nih.gov The strong electron-withdrawing nature of the heptafluoropropyl group enhances the electrophilicity of the aldehyde carbon, but does not inhibit its oxidation.

The mechanism of oxidation with common strong oxidizing agents like chromic acid (generated from CrO₃ and H₂SO₄, i.e., Jones reagent) or potassium permanganate (B83412) (KMnO₄) proceeds through the formation of a hydrated aldehyde intermediate (a geminal diol). This hydrate is then oxidized by the metallic agent. For instance, with chromic acid, the hydrate forms a chromate (B82759) ester which then undergoes elimination to form the carboxylic acid. acs.org

A variety of reagents can accomplish this transformation, ranging from classic, powerful oxidants to milder, more selective modern systems. The choice of reagent depends on the presence of other functional groups in the molecule that might be sensitive to oxidation. researchgate.netnih.gov

Table 1: Selected Oxidizing Agents for the Conversion of Aldehydes to Carboxylic Acids

| Oxidizing Agent/System | Description |

|---|---|

| Potassium Permanganate (KMnO₄) | A strong, classic oxidant, typically used under basic, acidic, or neutral conditions. It is highly effective but can cleave other sensitive functional groups. acs.org |

| Chromic Acid (H₂CrO₄) / Jones Reagent (CrO₃/H₂SO₄) | A powerful and widely used oxidant for converting primary alcohols and aldehydes to carboxylic acids. acs.org |

| Pyridinium Chlorochromate (PCC) with H₅IO₆ | A catalytic system where PCC is the active oxidant and periodic acid is the stoichiometric co-oxidant, offering a milder alternative to Jones oxidation. nih.gov |

| N-Hydroxyphthalimide (NHPI) / O₂ | An organocatalytic system that uses molecular oxygen as the terminal oxidant, representing a green and mild method for aldehyde oxidation. nih.gov |

| Sodium Chlorite (NaClO₂) | Often used with a chlorine scavenger like 2-methyl-2-butene (B146552) to prevent side reactions, particularly effective for oxidizing α,β-unsaturated aldehydes. |

The atmospheric oxidation of fluorotelomer aldehydes is also an important degradation pathway in the environment, suggesting that this compound can be oxidized under atmospheric conditions, likely initiated by hydroxyl (OH) or hydroperoxy (HO₂) radicals. scholaris.cacopernicus.org

Cycloaddition Reactions and Pericyclic Processes

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are powerful tools for ring formation. wikipedia.org The participation of this compound in such reactions is influenced by the electronic properties of its fluorinated tail.

[4+2] Cycloaddition (Diels-Alder Reaction): The Diels-Alder reaction typically involves an electron-rich diene and an electron-poor dienophile. libretexts.org While the aldehyde group itself is not a standard dienophile, it can activate an adjacent C=C double bond. If this compound were converted into an α,β-unsaturated derivative, the strong electron-withdrawing C₃F₇CH₂- group would further decrease the electron density of the π-system, making it a highly reactive dienophile in normal-electron-demand Diels-Alder reactions. researchgate.netbeilstein-journals.orgnih.gov

Alternatively, the aldehyde can participate in hetero-Diels-Alder reactions (oxo-Diels-Alder), where the carbonyl group itself acts as the dienophile. In this case, the C=O double bond reacts with a diene to form a dihydropyran ring. The electron-withdrawing fluorinated group would lower the energy of the LUMO of the carbonyl group, making it more susceptible to attack by the HOMO of an electron-rich diene. wikipedia.org

[2+2] Cycloaddition: Thermally-driven [2+2] cycloadditions between two alkene units are generally forbidden by orbital symmetry rules but can occur photochemically. youtube.com Fluoroalkenes are known to undergo thermal [2+2] cycloadditions that often proceed via a stepwise, diradical mechanism rather than a concerted one. libretexts.org It is plausible that an unsaturated derivative of this compound could undergo such reactions.

1,3-Dipolar Cycloadditions: These reactions involve a 4π-electron "1,3-dipole" and a 2π-electron "dipolarophile" to form a five-membered ring. An unsaturated derivative of the title aldehyde could act as an electron-poor dipolarophile, reacting with dipoles such as azides, nitrile oxides, or nitrones.

Table 2: Potential Pericyclic Reactions Involving this compound Derivatives

| Reaction Type | Potential Role of Fluorinated Substrate | Expected Product Class |

|---|---|---|

| [4+2] Diels-Alder | As an activated dienophile (if unsaturated) | Substituted cyclohexene |

| [4+2] Hetero-Diels-Alder | As a heterodienophile (carbonyl group) | Dihydropyran derivative |

| [2+2] Photochemical Cycloaddition | As an alkene component (if unsaturated) | Substituted cyclobutane |

| [3+2] 1,3-Dipolar Cycloaddition | As a dipolarophile (if unsaturated) | Five-membered heterocycle |

Rearrangement Reactions Influenced by Perfluorination

The presence of the C₃F₇- group can significantly influence the course of molecular rearrangements by affecting the stability of intermediates and the migratory aptitude of adjacent groups.

α-Ketol Type Rearrangements: The α-ketol rearrangement involves the 1,2-migration of an alkyl or aryl group in an α-hydroxy ketone or aldehyde. wikipedia.org If this compound undergoes a reaction to form an α-hydroxy carbonyl structure (e.g., via acyloin condensation), a subsequent rearrangement could occur. The C₃F₇CH₂- group's strong inductive effect would destabilize any developing positive charge on the adjacent carbon, making its migration less favorable compared to a standard alkyl group.

Baeyer-Villiger Rearrangement: The Baeyer-Villiger rearrangement involves the oxidation of a ketone to an ester or an aldehyde to a carboxylic acid using a peroxy acid. libretexts.org In the case of aldehydes, the migrating group is typically the aldehydic hydrogen, leading to a carboxylic acid. This is a competing reaction to the direct oxidation discussed in section 3.3.2. For a hypothetical ketone substrate, R-CO-CH₂(C₃F₇), the migratory aptitude of the C₃F₇CH₂- group would be very low due to the electron-withdrawing nature of the fluorinated chain, which disfavors the formation of a partial positive charge on the migrating carbon in the transition state.

Radical Rearrangements: Recent studies have shown that radical-mediated rearrangements can be effective for fluorinated substrates. For instance, a radical 1,4- or 1,5-alkynyl migration from tertiary propargylic alcoholates to a carbon-centered radical can occur. nih.gov A synthetic pathway starting from this compound could involve its addition to an alkynyl metal species to generate a propargylic alcohol. This alcohol could then be a precursor for a radical cascade reaction, where the fluorinated chain influences the stability and reactivity of the radical intermediates. nih.gov

Stereochemical Outcomes in Asymmetric Syntheses Utilizing this compound

The synthesis of chiral molecules containing fluorine is of great interest in medicinal chemistry. nih.govresearchgate.net this compound is a valuable prochiral substrate for asymmetric synthesis, particularly in nucleophilic additions to its carbonyl group. The stereochemical outcome of such additions can be controlled by the steric and electronic properties of the substrate and the use of chiral reagents, catalysts, or auxiliaries. nih.govacs.org

The C₃F₇CH₂- group is sterically demanding and strongly electron-withdrawing. In nucleophilic additions, these features can lead to high diastereoselectivity. According to established models like the Felkin-Anh model, a nucleophile will preferentially attack the carbonyl carbon from the face opposite the largest group (the C₃F₇CH₂- group).

Enantioselective additions can be achieved using chiral catalysts. For example, a chiral Lewis acid could coordinate to the carbonyl oxygen, creating a chiral environment and directing the incoming nucleophile to one of the two enantiotopic faces of the aldehyde. Organocatalysis, using chiral amines or thioureas, has also emerged as a powerful strategy for the asymmetric functionalization of aldehydes. nih.govresearchgate.net

Table 3: Strategies for Asymmetric Synthesis with this compound

| Asymmetric Strategy | Description | Example Reaction | Expected Outcome |

|---|---|---|---|

| Chiral Auxiliary | The aldehyde is first reacted with a chiral auxiliary to form a chiral intermediate, which then directs subsequent reactions. The auxiliary is removed at the end. | Formation of a chiral imine/enamine | Diastereoselective alkylation or addition |

| Chiral Reagent | A stoichiometric amount of a chiral reagent is used to deliver a functional group stereoselectively. | Asymmetric allylation using a chiral borane (B79455) reagent | Enantiomerically enriched homoallylic alcohol |

| Chiral Catalyst | A substoichiometric amount of a chiral catalyst (e.g., metal complex or organocatalyst) is used to create a chiral product. nih.gov | Proline-catalyzed aldol reaction | Enantiomerically enriched aldol adduct |

The direct catalytic asymmetric addition of various nucleophiles, including fluorinated ones, to aldehydes has been successfully demonstrated, yielding products with high stereoselectivity. nih.gov These methods are directly applicable to this compound for the synthesis of valuable, stereochemically defined fluorinated building blocks.

Advanced Spectroscopic and Chromatographic Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules. By exploiting the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a fluorinated aldehyde like 3,3,4,4,5,5,5-heptafluoropentanal, multinuclear and multidimensional NMR techniques are indispensable.

Multinuclear NMR Techniques (¹H, ¹³C, ¹⁹F NMR)

A comprehensive NMR analysis of this compound involves the acquisition and interpretation of spectra from three key nuclei: ¹H, ¹³C, and ¹⁹F.

¹H NMR Spectroscopy : The ¹H NMR spectrum is expected to be relatively simple, primarily showing signals for the aldehyde proton (-CHO) and the methylene (B1212753) protons (-CH₂-). The aldehyde proton would appear as a downfield triplet due to coupling with the adjacent methylene protons. The methylene protons would exhibit a more complex splitting pattern, appearing as a triplet of triplets due to coupling with both the aldehyde proton and the geminal fluorine atoms on the adjacent carbon. The integration of these signals would confirm the number of protons in each environment. google.comgoogle.com

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on the carbon skeleton. guidechem.commolbase.com For this compound, five distinct carbon signals are anticipated. The carbonyl carbon of the aldehyde group would resonate at the lowest field (furthest downfield) due to its sp² hybridization and the electron-withdrawing effect of the oxygen atom. guidechem.commolbase.com The other carbon signals would be significantly influenced by the attached fluorine atoms, which cause large downfield shifts and introduce complex C-F coupling patterns. molbase.comgoogle.com

¹⁹F NMR Spectroscopy : As a nucleus with 100% natural abundance and high sensitivity, ¹⁹F NMR is particularly powerful for characterizing fluorinated compounds. google.com The ¹⁹F NMR spectrum of this compound would display distinct signals for the CF₃ group, the CF₂ group adjacent to the trifluoromethyl group, and the CF₂ group adjacent to the methylene group. The chemical shifts and coupling patterns (F-F coupling) would provide unambiguous evidence for the arrangement of the fluorine atoms in the molecule.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling To |

|---|---|---|---|

| ¹H (CHO) | ~9.5-10.0 | Triplet (t) | -CH₂- |

| ¹H (CH₂) | ~2.5-3.5 | Triplet of Triplets (tt) | -CHO, -CF₂- |

| ¹³C (C=O) | ~190-200 | Triplet (t) | -CH₂- |

| ¹³C (CH₂) | ~30-40 | Complex Multiplet | -CHO, -CF₂- |

| ¹³C (C-3) | ~110-120 | Complex Multiplet | F, C |

| ¹³C (C-4) | ~110-120 | Complex Multiplet | F, C |

| ¹³C (C-5) | ~115-125 | Complex Multiplet | F, C |

| ¹⁹F (CF₃) | ~-80 to -85 | Triplet (t) | -CF₂- |

| ¹⁹F (C-4 F₂) | ~-120 to -130 | Quartet of Triplets (qt) | -CF₃, -CF₂- |

| ¹⁹F (C-3 F₂) | ~-110 to -120 | Triplet of Triplets (tt) | -CF₂-, -CH₂- |

Two-Dimensional NMR Experiments (COSY, HSQC, HMBC) for Connectivity Assignment

To unequivocally establish the bonding network of this compound, two-dimensional (2D) NMR experiments are essential. These experiments reveal correlations between different nuclei, allowing for a step-by-step assembly of the molecular structure.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would show a cross-peak between the aldehyde proton and the methylene protons, confirming their three-bond (vicinal) coupling relationship.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded carbon and proton atoms. For this compound, it would show correlations between the aldehyde carbon and the aldehyde proton, and between the methylene carbon and the methylene protons.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals longer-range (typically 2-3 bond) correlations between carbon and proton nuclei. This is crucial for connecting the different fragments of the molecule. Key expected correlations would include the aldehyde proton to the methylene carbon and the carbonyl carbon, and the methylene protons to the carbonyl carbon and the adjacent CF₂ carbon.

Investigation of Solvent Effects on NMR Spectra

The chemical shifts observed in NMR spectroscopy can be influenced by the solvent used for the analysis. This is particularly true for molecules containing polar functional groups like the aldehyde in this compound. Interactions such as hydrogen bonding between the analyte and solvent molecules can lead to changes in the electron density around the nuclei, resulting in shifts in their resonance frequencies. A systematic study using a range of solvents with varying polarities (e.g., chloroform-d, acetone-d₆, DMSO-d₆) would be necessary to fully characterize these effects and ensure accurate structural assignment.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, provides complementary information to NMR by probing the vibrational modes of the chemical bonds within a molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy, including Attenuated Total Reflectance (ATR-FTIR)

FTIR spectroscopy is a rapid and sensitive method for identifying functional groups. The FTIR spectrum of this compound would be dominated by characteristic absorption bands. A strong, sharp peak corresponding to the C=O stretch of the aldehyde group would be expected in the region of 1720-1740 cm⁻¹. Additionally, the C-H stretching vibrations of the aldehyde and methylene groups would appear around 2720-2820 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The most intense and complex region of the spectrum would likely be the fingerprint region, below 1500 cm⁻¹, containing strong absorptions due to the C-F stretching and bending vibrations.

Attenuated Total Reflectance (ATR)-FTIR is a convenient sampling technique that allows for the direct analysis of liquid or solid samples with minimal preparation. This would be an ideal method for obtaining the IR spectrum of this compound.

Characteristic FTIR Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| ~2960-2850 | C-H stretch (CH₂) | Medium |

| ~2820-2720 | C-H stretch (CHO) | Medium |

| ~1740-1720 | C=O stretch (Aldehyde) | Strong |

| ~1400-1000 | C-F stretch | Very Strong |

| ~1470 | C-H bend (CH₂) | Variable |

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy provides information about molecular vibrations that are often complementary to those observed in IR spectroscopy. While IR absorption is dependent on a change in the dipole moment during a vibration, Raman scattering depends on a change in the polarizability. For this compound, the C=O stretch would also be visible in the Raman spectrum. Symmetrical vibrations, which may be weak in the IR spectrum, can be strong in the Raman spectrum. Therefore, Raman spectroscopy can provide additional details about the vibrational modes of the fluorinated carbon backbone.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of the elemental composition of this compound. Unlike nominal mass spectrometry, HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, provide mass measurements with high accuracy (typically <5 ppm) and high resolving power (>10,000). researchgate.netthermofisher.com This capability allows for the differentiation between compounds with the same nominal mass but different elemental formulas. nih.gov

For this compound (C₅H₃F₇O), HRMS can verify its exact mass, distinguishing it from potential isobaric interferences. The high mass accuracy ensures confident molecular formula assignment. pnnl.gov

Table 1: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₅H₃F₇O |

| Theoretical Exact Mass (Monoisotopic) | 212.0072 u |

| Expected Ion (e.g., [M+H]⁺) | 213.0150 u |

| Required Mass Accuracy | < 5 ppm |

Tandem Mass Spectrometry (MS/MS or MS²) is a powerful technique used to confirm the molecular substructure. wikipedia.org In an MS/MS experiment, the molecular ion (or a specific adduct) of this compound is selected (the precursor ion) and then fragmented through methods like collision-induced dissociation (CID). wikipedia.org The resulting fragment ions are analyzed, providing a fragmentation "fingerprint" that is characteristic of the molecule's structure. libretexts.org

For an aldehyde, characteristic fragmentation includes cleavage of the bonds adjacent to the carbonyl group. libretexts.orgmiamioh.edu Expected fragmentation pathways for this compound would involve α-cleavage, leading to the loss of the formyl radical (-CHO) or a hydrogen atom. Cleavage of the C-C bond between C2 and C3 is also highly probable due to the stability of the resulting fluorinated fragment.

Table 2: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 212 | 183 | 29 (CHO) | [C₄H₂F₇]⁺ |

| 212 | 143 | 69 (CF₃) | [C₄H₃F₄O]⁺ |

| 212 | 45 | 167 (C₄H₂F₇) | [CHO]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy Applications

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. libretexts.org Molecules containing chromophores—parts of a molecule that absorb light—can be analyzed with this technique. lumenlearning.com

The aldehyde functional group in this compound contains a carbonyl group (C=O), which acts as a chromophore. Saturated aldehydes typically exhibit two characteristic absorption bands:

A weak absorption band resulting from an n→π* transition, typically found in the 270–300 nm range.

An intense absorption band from a π→π* transition at a shorter wavelength, usually below 200 nm. lumenlearning.com

Since this compound lacks an extended conjugated π-system, it is not expected to absorb light in the visible region of the spectrum (400-700 nm). The primary application of UV-Vis for this compound would be to confirm the presence of the carbonyl group and for quantitative analysis using the Beer-Lambert law, provided a suitable calibration is performed. azooptics.com

Table 3: Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Expected Wavelength (λmax) | Region | Molar Absorptivity (ε) |

| n→π | ~280 - 295 nm | UV | Weak (~10-100 L mol⁻¹ cm⁻¹) |

| π→π | < 200 nm | Far UV | Strong (>1,000 L mol⁻¹ cm⁻¹) |

Chromatographic Separation Techniques for Purification and Purity Assessment

Chromatography is indispensable for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile compounds like this compound. In GC, the compound is vaporized and separated from other volatile components based on its boiling point and interaction with a stationary phase within a capillary column. nih.gov The separated components then enter the mass spectrometer, which serves as a detector, providing a mass spectrum for each eluted peak.

This method provides two key pieces of information: the retention time from the GC, which is characteristic of the compound under specific conditions, and the mass spectrum from the MS, which confirms its identity. The mass spectrum will be consistent with the fragmentation patterns discussed in the MS/MS section. nih.gov

Table 4: Typical GC-MS Parameters for Analysis

| Parameter | Typical Setting |

| Column Type | Fused silica (B1680970) capillary column with a non-polar or mid-polarity stationary phase (e.g., 5% Phenyl Polysiloxane) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Temperature Program | Initial oven temperature held, then ramped to a final temperature (e.g., 40°C to 250°C) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | m/z 40-300 |

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique used for both purification and purity analysis. For a relatively non-polar and volatile compound like this compound, several HPLC approaches can be considered.

Reversed-Phase HPLC : This is the most common HPLC mode, where a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). The highly fluorinated nature of the analyte can lead to unique retention behaviors.

Fluorous HPLC : Specialized columns with a perfluoroalkyl-modified stationary phase can be employed. chromatographyonline.com These columns exhibit strong retention for other fluorinated compounds, a principle known as "fluorous-fluorous" interaction, allowing for effective separation from non-fluorinated impurities. nih.govacs.org

Derivatization : To enhance detection by UV-Vis or MS, the aldehyde can be derivatized. A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the aldehyde to form a hydrazone. This derivative is brightly colored, has a strong UV chromophore, and ionizes well, making it highly suitable for analysis by HPLC-UV or HPLC-MS. mdpi.com

Table 5: Potential HPLC Methods for this compound Analysis

| HPLC Mode | Stationary Phase | Mobile Phase Example | Detection |

| Reversed-Phase | C18 or C8 | Acetonitrile/Water | MS, Low λ UV |

| Fluorous | Fluoroalkyl-bonded silica | Methanol/Water or Trifluoroethanol/Water | MS, Low λ UV |

| Reversed-Phase (with Derivatization) | C18 | Acetonitrile/Water | UV-Vis (e.g., 360 nm for DNPH derivative), MS |

Chemometric Approaches for Multivariate Spectral Data Analysis

Chemometrics employs mathematical and statistical methods to extract meaningful information from complex chemical data. researchgate.net For a compound like this compound, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy generate large, multidimensional datasets. silicann.comwikipedia.org Chemometric tools are essential for reducing the dimensionality of this data, identifying patterns, and building predictive models to understand the compound's properties and behavior. researchgate.netresearchgate.net

Principal Component Analysis (PCA) for Qualitative Identification and Outlier Detection

Principal Component Analysis (PCA) is a powerful unsupervised technique used for exploratory data analysis. researchgate.netmdpi.com It reduces the complexity of multivariate data, such as the full spectrum from an analytical instrument, into a few key "principal components" (PCs) that capture the most significant variance in the dataset. researchgate.netnih.gov

In the context of this compound analysis, PCA can be applied to a collection of spectra (e.g., from different production batches). Each spectrum is treated as a single point in a high-dimensional space. PCA projects these points onto a lower-dimensional space, typically a 2D or 3D "scores plot." nih.govfrontiersin.org

Qualitative Identification: Samples of pure this compound should cluster closely together in the PCA scores plot. frontiersin.org The pattern of this cluster serves as a qualitative fingerprint for the compound. The corresponding "loadings plot" reveals which spectral regions (e.g., specific wavenumbers in IR or chemical shifts in NMR) are most influential in defining the principal components, directly relating them to the compound's molecular structure. researchgate.net

Outlier Detection: A sample that falls far from the main cluster is considered an outlier. frontiersin.org This could indicate contamination, the presence of isomers, degradation products, or an incomplete reaction. By examining the loadings, one can hypothesize the nature of the deviation. For example, if an outlier is separated along a PC dominated by C-H bond vibrations, it might suggest contamination with a hydrocarbon.

Hypothetical PCA Application:

To illustrate, consider the quality control of three different batches of this compound alongside a known pure standard and a sample deliberately contaminated with a precursor.

| Sample ID | Description | PC1 Score | PC2 Score | Status |

|---|---|---|---|---|

| Std-01 | Pure Standard | 2.5 | 1.1 | Reference |

| Batch-A | Production Batch 1 | 2.6 | 1.3 | Pass |

| Batch-B | Production Batch 2 | 2.4 | 1.0 | Pass |

| Batch-C | Production Batch 3 | 5.8 | -3.2 | Outlier |

| Cont-01 | Contaminated Sample | 5.9 | -3.5 | Outlier |

Partial Least Squares-Discriminant Analysis (PLS-DA) for Classification

Partial Least Squares-Discriminant Analysis (PLS-DA) is a supervised classification method that is particularly useful when dealing with a large number of predictor variables, such as the data points in a spectrum. researchgate.netuniroma1.it Unlike the unsupervised PCA, PLS-DA uses predefined class information (e.g., "pure" vs. "adulterated") to maximize the separation between groups. metabolon.com This makes it a powerful tool for building models that can classify new, unknown samples. nih.govacs.org

For this compound, a PLS-DA model could be trained using spectra from samples known to be pure and spectra from samples containing known impurities (e.g., other fluorinated aldehydes or reactants). The model would identify the spectral variables that are most effective at discriminating between these classes. metabolon.com

The performance of a PLS-DA model is often evaluated by its accuracy, sensitivity, and specificity, which can be determined through cross-validation or by using an independent test set. researchgate.netcore.ac.uk A well-constructed model could then be used for rapid quality control, automatically classifying new batches of this compound based on their spectroscopic signature. silicann.com

Example of PLS-DA Model Performance for Classification:

A model is built to classify samples as either "Acceptable" or "Unacceptable" based on their FTIR spectra.

| Sample ID | True Class | Predicted Class | Prediction Probability | Result |

|---|---|---|---|---|

| Test-01 | Acceptable | Acceptable | 0.98 | Correct |

| Test-02 | Acceptable | Acceptable | 0.95 | Correct |

| Test-03 | Unacceptable | Unacceptable | 0.99 | Correct |

| Test-04 | Acceptable | Unacceptable | 0.65 | Incorrect |

| Test-05 | Unacceptable | Unacceptable | 0.92 | Correct |

Multivariate Curve Resolution (MCR) Techniques

Multivariate Curve Resolution (MCR) is a powerful chemometric technique for mathematically separating the signals of individual components within an unresolved mixture. wordpress.com When analyzing a chemical process, such as the synthesis of this compound, MCR can deconstruct a series of spectra taken over time into the pure spectral profiles of each component (reactant, intermediate, product) and their corresponding concentration profiles. nih.govnih.gov

The most common algorithm is MCR-Alternating Least Squares (MCR-ALS). rsc.orgbrjac.com.br It works by iteratively optimizing the spectral and concentration profiles under certain constraints (e.g., non-negativity, as concentrations and spectral absorbances cannot be negative). wordpress.com

This technique is invaluable for:

Reaction Monitoring: Tracking the consumption of reactants and the formation of this compound in real-time. nih.gov

Impurity Profiling: Identifying and quantifying unknown impurities or byproducts without the need to physically isolate them. rsc.orgresearchgate.net

Chromatographic Peak Deconvolution: Resolving co-eluting peaks in techniques like HPLC or GC, providing pure spectra for each component. brjac.com.br

Hypothetical MCR-ALS Analysis of a Reaction Mixture:

This table shows the resolved relative concentrations of components during the synthesis of this compound.

| Time (minutes) | Reactant A (%) | Intermediate B (%) | Product (Heptafluoropentanal) (%) |

|---|---|---|---|

| 0 | 98.0 | 1.5 | 0.5 |

| 30 | 65.0 | 25.0 | 10.0 |

| 60 | 30.0 | 15.0 | 55.0 |

| 90 | 5.0 | 3.0 | 92.0 |

| 120 | 1.0 | 0.5 | 98.5 |

Theoretical Frameworks for Representative Sampling in Spectroscopic Analysis (Theory of Sampling - TOS)

The accuracy of any spectroscopic analysis is fundamentally dependent on the quality of the sample. The Theory of Sampling (TOS), primarily developed by Pierre Gy, provides a comprehensive framework for understanding and minimizing sampling errors. wikipedia.orggoogle.com The core principle of TOS is that a sample can only be considered truly representative if all particles or increments in the original lot have an equal probability of being selected. wikipedia.orgtheanalyticalscientist.com

For a liquid chemical like this compound, which may seem homogeneous, heterogeneity can still arise from temperature gradients, stratification of impurities, or settling of particulates. Applying TOS ensures that the small aliquot taken for spectroscopic measurement accurately reflects the composition of the entire batch. rsc.org

Key sampling errors defined by Gy that are relevant to the analysis of a chemical product include: clu-in.orgglobalspec.com

Fundamental Error (FE): The intrinsic error arising from the constitutional heterogeneity of the material (e.g., differences between individual molecules and any trace impurities). clu-in.orgglobalspec.com It can only be reduced by increasing sample mass or, in the case of solids, reducing particle size.

Grouping and Segregation Error (GSE): Error caused by the non-random distribution of components. For a liquid, this could be due to density differences leading to stratification. Proper homogenization (e.g., stirring) before sampling is crucial to minimize GSE. clu-in.org

Increment Delimitation and Extraction Errors (IDE): These errors occur from incorrect design of the sampling device or improper procedure, where the intended sample volume is not correctly defined or extracted. clu-in.org

By following the principles of TOS—such as ensuring proper homogenization and using correct sampling devices and protocols—one can minimize sampling uncertainty, ensuring that the advanced spectroscopic and chemometric analyses are performed on a truly representative portion of the this compound batch. theanalyticalscientist.comresearchgate.net This is a prerequisite for obtaining valid and reliable analytical results. rsc.org

Computational Chemistry and Quantum Mechanical Studies

Electronic Structure Calculations for Molecular Geometry and Stability

Electronic structure calculations are fundamental to understanding the three-dimensional arrangement of atoms in 3,3,4,4,5,5,5-Heptafluoropentanal and its inherent stability. These methods solve the Schrödinger equation for the molecule, providing information about its electronic distribution and energy.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method to determine the ground state properties of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d)), can predict its equilibrium geometry.

The presence of the highly electronegative fluorine atoms in the heptafluoropropyl group significantly influences the molecule's geometry. These calculations would likely show a shortening of the C-F bonds and a polarization of the electron density towards the fluorine atoms. The aldehyde group's geometry would also be affected, with potential changes in the C=O and C-C bond lengths and the angles around the carbonyl carbon due to the strong electron-withdrawing inductive effect of the fluorinated chain.

Table 1: Representative Calculated Geometric Parameters for this compound using DFT

| Parameter | Predicted Value (Angstroms or Degrees) |

| C=O Bond Length | ~1.20 Å |

| C1-C2 Bond Length | ~1.52 Å |

| C2-C3 Bond Length | ~1.54 Å |

| Average C-F Bond Length | ~1.34 Å |

| O=C1-C2 Bond Angle | ~125° |

| C1-C2-C3 Bond Angle | ~112° |

Note: The values in this table are illustrative and represent typical outcomes of DFT calculations for similar fluorinated aldehydes. They are not based on published experimental data for this specific molecule.

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods, meaning "from the beginning," are quantum chemical calculations that rely solely on fundamental physical constants. dovepress.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer higher accuracy than DFT for certain properties, albeit at a greater computational expense. dovepress.comemerginginvestigators.org

For this compound, high-level ab initio calculations could be used to refine the geometric parameters obtained from DFT and to calculate a more accurate ground state energy. This is particularly important for determining the molecule's stability and for subsequent calculations of reaction energies. These methods would provide a benchmark for the results obtained by more computationally efficient methods like DFT.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers that govern reaction rates.

Reaction Pathway Mapping and Energy Profile Analysis

For this compound, computational methods can map out the energy landscape for various reactions, such as nucleophilic addition to the carbonyl group or reactions involving the α-protons. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed.

For example, the addition of a nucleophile to the carbonyl carbon would be modeled to proceed through a transition state where the new bond is partially formed. The strong electron-withdrawing nature of the heptafluoropropyl group is expected to make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack compared to non-fluorinated analogs. Computational studies on similar fluorinated aldehydes have shown that fluorine substitution can significantly impact reactivity. rsc.org

Prediction of Kinetic and Thermodynamic Parameters

These calculations can be invaluable for understanding the reactivity of this compound in various chemical environments and for designing synthetic routes. For instance, DFT calculations can be employed to predict whether a reaction is thermodynamically favorable and what kinetic barriers might exist.

Modeling of Spectroscopic Data (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can predict spectroscopic properties, which is essential for interpreting experimental spectra and confirming the structure of a molecule.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies is a common application of computational chemistry. youtube.comyoutube.com For this compound, these calculations would be performed on the optimized geometry.

The calculated IR spectrum would show a characteristic strong absorption for the C=O stretch. Due to the electron-withdrawing heptafluoropropyl group, this stretching frequency is expected to be shifted to a higher wavenumber compared to non-fluorinated pentanal. The C-F stretching vibrations would also produce strong absorptions in the fingerprint region of the IR spectrum.

In the case of ¹H NMR, the aldehyde proton would appear as a downfield signal, and its chemical shift would be influenced by the electronegative fluorine atoms. The protons on the α-carbon would also experience a downfield shift. For ¹³C NMR, the carbonyl carbon would be significantly deshielded. The chemical shifts of the carbons in the fluorinated chain would also be predicted, showing the strong effect of fluorine substitution. ¹⁹F NMR chemical shifts can also be calculated, providing valuable information about the electronic environment of each fluorine atom.

Table 2: Representative Predicted Spectroscopic Data for this compound

| Spectrum Type | Feature | Predicted Value |

| IR | C=O Stretch | ~1750-1770 cm⁻¹ |

| IR | C-F Stretches | ~1100-1300 cm⁻¹ |

| ¹H NMR | Aldehyde H | ~9.8-10.0 ppm |

| ¹³C NMR | Carbonyl C | ~190-195 ppm |

Note: The values in this table are illustrative and represent typical outcomes of computational predictions for similar fluorinated aldehydes. They are not based on published experimental data for this specific molecule.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

The presence of the seven fluorine atoms on the pentanal chain is expected to dominate its conformational preferences. The high electronegativity and steric bulk of the fluorine atoms will likely lead to a limited number of low-energy conformations. The gauche effect, often observed in fluorinated alkanes, may play a significant role in determining the dihedral angles along the carbon-carbon backbone. This effect describes the tendency of a gauche conformation to be more stable than the anti-conformation, contrary to what is typically seen with less electronegative substituents.

MD simulations would allow for the exploration of the potential energy surface of this compound, identifying the most stable conformers and the energy barriers between them. Such simulations can be performed in various environments, such as in the gas phase, in a non-polar solvent, or in an aqueous solution, to understand how the environment influences the conformational equilibrium.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. For this compound, these simulations could elucidate how the molecule interacts with itself in the liquid phase and with other molecules. The highly polarized C-F bonds and the electron-deficient character of the fluorinated carbon chain, coupled with the polar aldehyde group, suggest a complex pattern of intermolecular forces, including dipole-dipole interactions and potentially weak hydrogen bonds involving the aldehyde oxygen.

Table 1: Representative Conformational Analysis Data from a Hypothetical Molecular Dynamics Simulation of a Fluorinated Aldehyde

| Dihedral Angle | Most Populated Conformation (°) | Relative Population (%) | Energy Barrier to Rotation (kcal/mol) |

| C1-C2-C3-C4 | 65 | 70 | 3.5 |

| C2-C3-C4-C5 | 175 | 85 | 2.8 |

This table is illustrative and represents the type of data that could be generated from a molecular dynamics study.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies for Fluorinated Aldehydes

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. wikipedia.org For fluorinated aldehydes like this compound, QSAR and QSPR studies can be instrumental in predicting their behavior and potential applications without the need for extensive experimental testing. nih.govmdpi.com

QSAR Studies:

QSPR Studies:

QSPR models aim to predict the physicochemical properties of compounds. For this compound, QSPR models could be developed to predict properties such as boiling point, vapor pressure, solubility, and partitioning behavior between different phases (e.g., octanol-water partition coefficient, logP). The high degree of fluorination in this compound is expected to significantly influence its properties, making QSPR a valuable tool for its characterization.

Molecular Descriptors in QSAR/QSPR for Fluorinated Aldehydes:

A wide range of molecular descriptors can be used in the development of QSAR and QSPR models for fluorinated aldehydes. These can be broadly categorized as:

Topological descriptors: These describe the connectivity of atoms in the molecule, such as branching indices and connectivity indices.

Geometrical descriptors: These relate to the 3D structure of the molecule, including molecular surface area, volume, and shape indices.

Electronic descriptors: These quantify the electronic properties of the molecule, such as partial atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Quantum-chemical descriptors: These are derived from quantum mechanical calculations and can provide a more detailed description of the electronic structure. researchgate.net

A hypothetical QSPR model for predicting a property of a series of fluorinated aldehydes might take the form of a multiple linear regression equation:

Property = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn(Descriptor n)

Where 'c' represents the regression coefficients determined from the statistical analysis of a training set of compounds with known properties.

Table 2: Representative Descriptors for a QSPR Model of Fluorinated Aldehydes

| Descriptor Type | Descriptor Example | Potential Influence on Property |

| Topological | Wiener Index | Relates to molecular size and branching. |

| Geometrical | Molecular Surface Area | Influences intermolecular interactions and solubility. |

| Electronic | Dipole Moment | Affects polarity and interactions with polar solvents. |

| Quantum-Chemical | LUMO Energy | Relates to electrophilicity and reactivity. |